molecular formula C22H22N2O3 B2985647 2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide CAS No. 953171-02-3

2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide

Cat. No.: B2985647
CAS No.: 953171-02-3
M. Wt: 362.429
InChI Key: NMVACKNSUFXIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative designed for biochemical research. This compound belongs to a class of molecules recognized for their significant potential in neuroscience and oncology research, particularly as inhibitors of key enzymatic targets . Its core structure is based on the 2-oxo-2H-chromene (coumarin) scaffold, a privileged structure in medicinal chemistry known for diverse biological activities. The molecule is functionalized with a phenethyl carboxamide group bearing a pyrrolidin-1-yl substituent, a design feature intended to enhance target engagement and selectivity. Related coumarin-3-carboxamide analogs have been identified as potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B), a flavoenzyme responsible for the metabolism of neurotransmitters like dopamine . Inhibition of hMAO-B is a validated therapeutic strategy for neurodegenerative disorders, making this compound a valuable chemical probe for investigating these pathways. Furthermore, structurally similar N-phenethyl-2-oxo-2H-chromene-3-carboxamides have been investigated as potential anti-austerity agents, capable of selectively targeting cancer cells under nutrient-starvation conditions . The synthesis of this compound is typically achieved via the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with the appropriate 2-(4-(pyrrolidin-1-yl)phenyl)ethan-1-amine, a robust method for generating high-purity carboxamide derivatives . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-oxo-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(19-15-17-5-1-2-6-20(17)27-22(19)26)23-12-11-16-7-9-18(10-8-16)24-13-3-4-14-24/h1-2,5-10,15H,3-4,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVACKNSUFXIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide is a chromene derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of approximately 330.39 g/mol. The structure features a chromene backbone, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that derivatives of chromene compounds often exhibit significant anticancer properties. For instance, studies have shown that similar chromene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and survival.

A notable study utilized the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of related compounds on lung cancer cell lines, revealing promising results for chromene derivatives in inhibiting tumor cell growth .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that 2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.

In vitro assays have demonstrated that some chromene derivatives can effectively inhibit AChE and BChE, with IC50 values indicating their potency in micromolar ranges .

Anti-inflammatory Properties

Chromene derivatives are also noted for their anti-inflammatory effects. Studies have shown that they can reduce inflammation markers in various models, potentially through the inhibition of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory disorders.

Case Studies

  • Anticancer Activity : A study involving a series of chromene derivatives reported that certain compounds displayed IC50 values as low as 0.64 µM against AChE, indicating strong inhibitory activity . These findings support further exploration into their use as anticancer agents.
  • Cholinesterase Inhibition : Another study highlighted the synthesis of various chromene derivatives that demonstrated selective inhibition against cholinesterases, with some compounds showing inhibition percentages ranging from 55% to 70% .

Comparison with Similar Compounds

Phenethyl Substituents

  • Target Compound vs.
  • Target Compound vs. Compound e11 ():
    Compound e11 uses a thiourea linker to incorporate pyrrolidine, enabling hydrogen bonding with hCA IX. The target compound’s direct phenethyl-pyrrolidine linkage lacks this linker but retains the pyrrolidine moiety, suggesting possible affinity for similar targets with altered potency .

Heterocyclic Modifications

  • Piperazine vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.